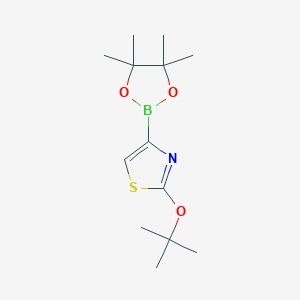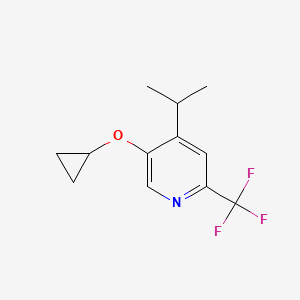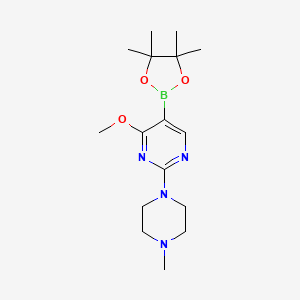
2,4-Dichloro-5-fluorophenylacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-fluorophenylacetyl chloride is an organic compound with the molecular formula C8H4Cl3FO. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorophenylacetyl chloride typically involves the chlorination and fluorination of phenylacetyl chloride. One common method includes the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride in the presence of a fluorinating agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts, such as ion-exchange resins, can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-5-fluorophenylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-5-fluorophenylacetic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran.
Catalysts: Acid or base catalysts depending on the desired reaction.
Major Products:
Amides and Esters: Formed from substitution reactions.
Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-fluorophenylacetyl chloride is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, including antipsychotics and antibiotics.
Agrochemicals: Used in the production of pesticides and herbicides.
Material Science: Employed in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-fluorophenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to form new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichlorophenylacetyl chloride
- 2,4-Difluorophenylacetyl chloride
- 2,4-Dichloro-5-fluorobenzoyl chloride
Comparison: 2,4-Dichloro-5-fluorophenylacetyl chloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C8H4Cl3FO |
|---|---|
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
2-(2,4-dichloro-5-fluorophenyl)acetyl chloride |
InChI |
InChI=1S/C8H4Cl3FO/c9-5-3-6(10)7(12)1-4(5)2-8(11)13/h1,3H,2H2 |
InChI-Schlüssel |
HXAZVXSPZPCODE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![potassium;[(E)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B14853139.png)

![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)



![2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14853185.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)



